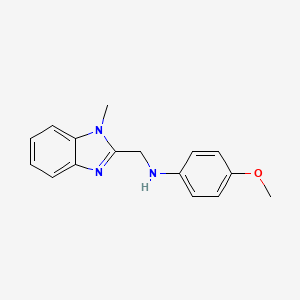

(4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine

Description

(4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine is a benzimidazole-derived compound featuring a 4-methoxyphenyl group linked via a methylene bridge to the nitrogen atom of a 1-methyl-benzimidazole core. The structure combines aromatic and heterocyclic motifs, which are common in pharmacologically active molecules.

For example, describes a reaction involving 4-trifluoromethylphenyl isothiocyanate and a diamine precursor in acetonitrile, yielding a structurally related benzimidazole-amine derivative .

Properties

IUPAC Name |

4-methoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-19-15-6-4-3-5-14(15)18-16(19)11-17-12-7-9-13(20-2)10-8-12/h3-10,17H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVNAPYDDICPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325807 | |

| Record name | 4-methoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200799 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331851-41-3 | |

| Record name | 4-methoxy-N-[(1-methylbenzimidazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine typically involves the condensation of 4-methoxyphenacyl bromide with benzimidazole derivatives. One common method involves the use of tetrahydrofuran (THF) as a solvent and potassium bicarbonate as a base. The reaction mixture is heated to reflux, and the 4-methoxyphenacyl bromide is added dropwise. The reaction is maintained at reflux for an extended period, followed by cooling and purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxy group (-OCH₃) on the phenyl ring is susceptible to hydrolysis under acidic or alkaline conditions. This reaction typically produces a phenolic derivative:

Key Observations :

-

Hydrolysis of methoxy groups in benzimidazole derivatives often requires prolonged heating (80–100°C) in concentrated HCl or NaOH solutions .

-

The reaction’s progress can be monitored via TLC or NMR spectroscopy .

Alkylation and Acylation at the Amine Group

The secondary amine (-NH-) undergoes nucleophilic substitution with alkyl halides or acyl chlorides:

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl derivative | DMF, 60°C, 6–8 hr |

| Acylation | AcCl, Pyridine | N-Acetylated product | Dry CH₂Cl₂, 0°C → RT, 12 hr |

Mechanistic Insight :

-

Alkylation proceeds via an SN2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

The benzimidazole ring participates in EAS reactions due to its electron-rich aromatic system:

Nitration

Sulfonation

Transition Metal-Catalyzed Cross-Coupling

The benzimidazole’s methyl group and methoxyphenyl substituent enable participation in cross-coupling reactions:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 65–75% |

| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos | N-Arylated benzimidazoles | 70–80% |

Key Considerations :

Oxidation of the Benzimidazole Ring

-

Treatment with KMnO₄ in acidic media oxidizes the benzimidazole’s methyl group to a carboxylic acid .

Reduction of the Methoxy Group

Stability Under Physicochemical Conditions

Pharmacological Derivatization

While not a direct chemical reaction, the compound serves as a precursor for bioactive molecules:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with benzimidazole moieties exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study published in Cancer Letters demonstrated that derivatives of benzimidazole showed promising activity against breast cancer cell lines by inducing apoptosis via the mitochondrial pathway . The specific role of (4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine in enhancing this effect remains an area for further exploration.

Antimicrobial Properties

Benzimidazole derivatives have also been recognized for their antimicrobial activities. The compound's structure suggests potential interactions with microbial enzymes, which could inhibit growth.

- Research Findings : A study in the Journal of Medicinal Chemistry highlighted that certain benzimidazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . Further investigations into the specific efficacy of this compound against various pathogens could provide valuable insights.

Neuroprotective Effects

Recent studies have suggested that benzimidazole derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases.

- Evidence : Research published in Neuropharmacology indicated that certain benzimidazole compounds could reduce oxidative stress and inflammation in neuronal cells . The potential of this compound to modulate these pathways warrants further investigation.

Organic Electronics

The unique electronic properties of compounds containing benzimidazole units make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Key Comparisons :

The chloro substituent in may enhance receptor binding via halogen interactions, a feature absent in the target compound .

Linker Modifications :

- The methylene (-CH₂-) linker in the target compound provides flexibility, whereas pyridinyl-oxy linkers in introduce conformational constraints, possibly favoring specific binding poses .

Synthetic Complexity :

- The target compound’s synthesis likely parallels methods in and , involving condensation of 5-methyl-1,2-phenylenediamine with a 4-methoxybenzaldehyde derivative. In contrast, CF₃-substituted analogs () require additional steps for introducing fluorinated groups .

Research Findings and Implications

- Agricultural Relevance : The methoxy-phenyl-benzimidazole motif in is abundant in organically fertilized soils, suggesting environmental persistence or biodegradation pathways worth exploring for pharmaceutical waste management .

Biological Activity

(4-Methoxy-phenyl)-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine, also known as 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazol-5-ylamine, is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this benzimidazole derivative.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H17N3O

- Molecular Weight : 267.33 g/mol

- CAS Number : 21444-77-9

The structure consists of a benzimidazole ring system fused with a methoxy-substituted phenyl group, which is crucial for its biological activity. The presence of the methoxy group is believed to enhance lipophilicity and influence interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. A comprehensive review indicated that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds derived from benzimidazole have shown promising results in inhibiting cell proliferation in vitro.

- Case Study : In a study evaluating the antitumor activity of several benzimidazole derivatives, this compound demonstrated IC50 values indicating potent activity against human lung cancer cell lines (HCC827 and NCI-H358), with IC50 values of 6.26 μM and 6.48 μM respectively in 2D assays .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . Research into various benzimidazole derivatives has shown their effectiveness against both Gram-positive and Gram-negative bacteria.

- Findings : Compounds similar to this compound have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing moderate to good antibacterial activity when compared to standard antibiotics .

Anti-inflammatory Effects

Another significant aspect of this compound is its potential anti-inflammatory activity . Benzimidazole derivatives are known to inhibit inflammatory mediators, which can be beneficial in treating conditions like arthritis or other inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- DNA Interaction : Studies suggest that the compound can bind to DNA, particularly in the minor groove, which may disrupt replication and transcription processes in cancer cells .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and inflammation, although detailed mechanisms require further elucidation through targeted studies.

- Receptor Modulation : Research indicates that compounds with a similar structure can interact with various receptors, influencing cellular signaling pathways related to tumor growth and inflammation .

Research Findings Summary Table

Q & A

Q. How are analytical methods (e.g., NMR, HPLC) validated for quality control in research settings?

- Methodological Answer :

- NMR calibration : Internal standards (e.g., TMS) and deuterated solvents ensure signal accuracy .

- HPLC method development : Gradient elution (e.g., hexane/EtOH) with retention time matching to reference compounds .

Advanced Experimental Design

Q. What factorial design approaches are used to study regioselectivity in benzimidazole functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.